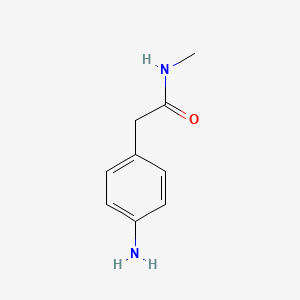

2-(4-aminophenyl)-N-methylacetamide

Description

2-(4-Aminophenyl)-N-methylacetamide is an organic compound characterized by a phenyl ring substituted with an amino group at the para position and an N-methylacetamide side chain. It is a white crystalline solid with a molecular formula of C₉H₁₂N₂O (molar mass: 164.2 g/mol) according to physico-chemical data, though a conflicting report lists the formula as C₁₀H₁₂N₂O (molar mass: 176.22 g/mol), which may reflect a typographical error . Key properties include:

- Density: 1.117 g/cm³ (predicted)

- Boiling Point: 410.9°C (predicted)

- Solubility: Insoluble in water; soluble in ethanol and acetone .

Properties

IUPAC Name |

2-(4-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGLZUCCUIXNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588294 | |

| Record name | 2-(4-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32637-62-0 | |

| Record name | 2-(4-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenyl)-N-methylacetamide typically involves the following steps:

Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitroacetanilide.

Reduction of 4-Nitroacetanilide: The nitro group in 4-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-aminoacetanilide.

N-Methylation: The amino group in 4-aminoacetanilide is methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 2-(4-Nitrophenyl)-N-methylacetamide.

Reduction: 2-(4-Aminophenyl)-N-methylamine.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

2-(4-Aminophenyl)-N-methylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the structure-activity relationships of amide derivatives.

Industrial Applications: It is employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Key Observations :

Substituent Impact on Physico-Chemical Properties: Hydrophilicity: Addition of hydroxyethyl groups (e.g., in ) increases water solubility compared to the parent compound. Boiling Points: The N-methyl group in 2-(4-aminophenyl)-N-methylacetamide contributes to a higher predicted boiling point (410.9°C) versus 2-(4-aminophenyl)acetamide (304–352°C) . Reactivity: Azido derivatives () are more reactive due to the azide group, enabling click chemistry applications.

Biological Activity: Antitumor Potential: 2-(4-Aminophenyl)benzothiazole derivatives (e.g., in ) show significant antitumor activity, suggesting the 4-aminophenyl moiety is critical for targeting cancer cells. Antimicrobial Activity: Sulfanyl-containing analogs () exhibit antimicrobial properties, highlighting the role of sulfur in bioactivity.

Biological Activity

2-(4-Aminophenyl)-N-methylacetamide, with the CAS number 32637-62-0, is an organic compound characterized by its amide functional group linked to an aromatic ring. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in oncology and as a biochemical probe. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesis pathways.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₂N₂O, with a molar mass of 164.2 g/mol. The structure features an amine group at the para position of the aromatic ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Molar Mass | 164.2 g/mol |

| Density | 1.117 g/cm³ (predicted) |

| Boiling Point | 410.9 °C (predicted) |

| pKa | 16.26 (predicted) |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties through various mechanisms, including:

- Inhibition of Histone Deacetylases (HDACs) : Compounds that share structural similarities with this amide have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, a derivative demonstrated potent inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 to 260.7 nM . This suggests that this compound may also possess similar HDAC inhibitory activity.

- Cell Cycle Arrest and Apoptosis : The induction of G2/M phase arrest and subsequent apoptosis in cancer cells has been observed in related compounds . Such effects are critical for the development of effective anticancer therapies.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Related compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections . The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) are key metrics for evaluating these effects.

Case Studies

- Antitumor Efficacy : A study focused on nitrogen mustard derivatives revealed that structural modifications similar to those in this compound could enhance antitumor activity significantly. The study reported that certain derivatives exhibited up to a tenfold increase in potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

- Antimicrobial Evaluation : In a comparative study involving various aminophenyl derivatives, compounds structurally related to this compound demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria . The research included detailed assessments of hydrophobicity and antioxidant capacity, correlating these properties with biological effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.